molecular formula C24H17FN4O2 B2533363 4-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)phthalazin-1(2H)-one CAS No. 1358920-55-4

4-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)phthalazin-1(2H)-one

Cat. No.: B2533363
CAS No.: 1358920-55-4
M. Wt: 412.424
InChI Key: ZPQPZJHNBVBHKV-UHFFFAOYSA-N
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Description

4-(3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)phthalazin-1(2H)-one is a synthetic chemical compound designed for pharmaceutical and cancer biology research. This molecule is built on a hybrid scaffold that incorporates two pharmacologically significant motifs: a phthalazin-1(2H)-one core and a 1,2,4-oxadiazole ring . The phthalazinone moiety is a privileged structure in medicinal chemistry, famously exemplified by the poly (ADP-ribose) polymerase (PARP) inhibitor Olaparib . The 1,2,4-oxadiazole heterocycle acts as a bioisostere for ester and amide functional groups, often enhancing a compound's metabolic stability and membrane permeability . This specific compound is of high research value for developing novel anti-proliferative agents. Studies on structurally related 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives have demonstrated significant and selective anti-proliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines, while showing minimal effects on normal fibroblasts . The proposed mechanism of action for such hybrids involves the arrest of cell cycle progression and the induction of apoptosis, which has been linked to the elevation of p53 and caspase 3 expression, down-regulation of cdk1, and inhibition of key enzymes like p38 mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II) . Researchers can utilize this compound as a key intermediate or a lead compound in hit-to-lead optimization campaigns, as well as a pharmacological tool for investigating oncogenic signaling pathways. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2/c1-2-15-7-9-16(10-8-15)22-26-23(31-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)18-13-11-17(25)12-14-18/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQPZJHNBVBHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)phthalazin-1(2H)-one is a complex organic molecule that belongs to the class of phthalazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H17FN4O\text{C}_{19}\text{H}_{17}\text{F}\text{N}_4\text{O}

Key properties include:

  • Molecular Weight : 334.36 g/mol
  • LogP (Partition Coefficient) : Indicates lipophilicity, which affects bioavailability.

Anticancer Activity

Research has indicated that derivatives of phthalazine, including this compound, exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that similar compounds with oxadiazole moieties possess potent anticancer activities, often linked to their ability to disrupt cellular processes and induce apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa29
Compound BMCF-735
Target CompoundHeLaTBD

Antimicrobial Activity

Phthalazine derivatives have also been evaluated for antimicrobial properties. The presence of the alkylated phthalazine moiety has been associated with enhanced activity against both bacterial and fungal strains. For example, compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Candida albicans .

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The oxadiazole ring can modulate enzyme activity and receptor interactions, leading to alterations in signaling pathways that govern cell survival and proliferation. This modulation can result in either inhibition or activation of critical biological processes.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study involving the synthesis of phthalazine derivatives indicated that compounds containing oxadiazole rings showed enhanced cytotoxicity against HeLa cells. The mechanism was attributed to increased lipophilicity allowing better membrane penetration and interaction with intracellular targets .
  • Antimicrobial Testing : In another investigation, derivatives were tested for antimicrobial efficacy. Results demonstrated that certain modifications led to improved activity against specific pathogens, suggesting that structural variations significantly influence biological outcomes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the oxadiazole and phthalazinone rings. Key examples include:

Compound Name Substituents (Oxadiazole/Phthalazinone) Molecular Weight Key Properties/Applications Reference
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-Cl-C6H4 / C6H5 400.8 Not reported; halogen enhances polarity
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4,5-(OCH3)3-C6H2 / 3-CH3-C6H4 470.48 Methoxy groups may improve solubility
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)phthalazin-1(2H)-one 4-F-C6H4 / 3-CH3-C6H4 Not reported Fluorine enhances metabolic stability
Olaparib (PARP inhibitor) Cyclopropyl-piperazine / 4-F-C6H4 434.46 Low solubility due to hydrophobic groups

Key Observations :

  • Halogen Substitution : The 4-fluorophenyl group in the target compound and Olaparib is a bioisostere that improves binding interactions and resistance to oxidative metabolism . Chloro-substituted analogs (e.g., ) exhibit increased polarity but may reduce bioavailability.
  • Methoxy groups (e.g., ) can increase solubility but may introduce steric hindrance.
  • Aromatic Diversity : Substitutions like trimethoxyphenyl () or biphenyl () alter electronic effects and π-π stacking interactions, critical for target binding.

Physicochemical Properties

  • Solubility : Olaparib’s low solubility (0.1 mg/mL) suggests that similar compounds with hydrophobic groups (e.g., ethylphenyl) may face formulation challenges. Methoxy-substituted analogs () might offer better solubility.
  • Molecular Weight : The target compound’s molecular weight (~440–460 g/mol, estimated) aligns with typical drug-like molecules, though analogs exceeding 500 g/mol (e.g., ) may have reduced bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole ring via cyclocondensation of amidoximes with activated carbonyl derivatives under reflux in ethanol or DMF .
  • Step 2 : Coupling the oxadiazole intermediate with the phthalazinone core using catalysts like concentrated H₂SO₄ or KOH, with temperature control (70–90°C) to avoid side reactions .
  • Step 3 : Final purification via column chromatography or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic methods are used to confirm its structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl and ethylphenyl groups) .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch in phthalazinone at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry (e.g., bond angles in phthalazinone core) .

Q. What are the recommended purification techniques post-synthesis?

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole-phthalazinone coupling?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict moisture control .
  • Catalyst Optimization : Adjust H₂SO₄ concentration (0.5–1.0 eq.) to balance reaction rate and byproduct formation .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 90°C) improves cyclization efficiency .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • Fluorophenyl Group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Ethylphenyl vs. Bromophenyl : Bromine increases steric bulk but may reduce solubility, whereas ethyl improves lipophilicity .
  • Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing fluorine with chlorine) and testing in cytotoxicity assays (e.g., MTT) .

Q. How can researchers resolve discrepancies in reported solubility data?

  • Analytical Validation : Use standardized methods (e.g., shake-flask technique) with controlled pH and temperature .
  • Co-Solvent Systems : Employ DMSO-water mixtures (1–5% DMSO) to enhance aqueous solubility .
  • Purity Checks : HPLC (>95% purity) to rule out impurities affecting solubility .

Q. What computational strategies predict target binding interactions?

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with kinases or GPCRs, leveraging crystallographic data .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions .
  • QSAR Models : Corrogate electronic (e.g., Hammett constants) and steric descriptors with bioactivity data .

Q. How to design in vitro assays for evaluating anticancer potential?

  • Cell Lines : Use MCF-7 (breast cancer) or A549 (lung cancer) for preliminary screening .
  • Mechanistic Studies : Apoptosis (Annexin V/PI staining) and cell cycle (flow cytometry) assays .
  • Dose-Response Analysis : IC₅₀ determination with 8-point concentration gradients (0.1–100 µM) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to validate?

  • DSC/TGA : Measure decomposition temperatures under inert atmospheres (N₂) to assess oxidative vs. thermal degradation .
  • Repeat Under Uniform Conditions : Control heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .

Q. Discrepancies in biological activity across studies: Possible causes?

  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) .
  • Cell Culture Conditions : Validate serum-free vs. serum-containing media effects .
  • Metabolite Interference : Use LC-MS to identify degradation products in assay media .

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